1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine;hydrochloride
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Overview
Description
1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine;hydrochloride is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is known for its unique structural features, which include a trifluoromethyl group and a pyrazolo[4,3-b]pyridine core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine;hydrochloride typically involves the following steps:
Formation of the Pyrazolo[4,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as 5-formyl-1H-pyrazol-4-amines, with cyanoacetates under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Methylation: The methyl group is typically introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazolo[4,3-b]pyridine derivatives.
Scientific Research Applications
1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting tropomyosin receptor kinases (TRKs), which are implicated in various cancers.
Biological Research: Used in studies exploring cell proliferation, differentiation, and survival pathways.
Pharmaceutical Development: Potential candidate for the development of new therapeutic agents for cancer treatment.
Chemical Biology: Utilized in the study of protein-ligand interactions and signal transduction pathways.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine;hydrochloride involves the inhibition of tropomyosin receptor kinases (TRKs). TRKs are receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. The compound binds to the kinase domain of TRKs, preventing their activation and subsequent phosphorylation of downstream signaling molecules . This inhibition disrupts the Ras/Erk, PLC-γ, and PI3K/Akt pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features.
Indole Derivatives: Compounds like indole-3-acetic acid, which also possess a heterocyclic core and exhibit diverse biological activities.
Uniqueness
1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine;hydrochloride is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature distinguishes it from other pyrazolopyridine derivatives and contributes to its potent biological activity as a TRK inhibitor .
Properties
IUPAC Name |
1-methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N4.ClH/c1-15-6-2-4(12)7(8(9,10)11)14-5(6)3-13-15;/h2-3H,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDHYZYVTFZCEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=C(C(=C2)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287288-20-2 |
Source
|
Record name | 1-methyl-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-6-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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